molecular formula C17H17N B1286760 3-(4-t-Butylphenyl)benzonitrile CAS No. 192699-50-6

3-(4-t-Butylphenyl)benzonitrile

Cat. No.: B1286760
CAS No.: 192699-50-6
M. Wt: 235.32 g/mol
InChI Key: HKVFGNZQHQXHDZ-UHFFFAOYSA-N
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Description

3-(4-t-Butylphenyl)benzonitrile (CAS: 192699-50-6) is a benzonitrile derivative featuring a tert-butylphenyl substituent at the 3-position of the benzonitrile core. This compound is characterized by its high purity (96%) and is commercially available for research purposes, as noted in the Combi-Blocks catalog . The tert-butyl group confers steric bulk and lipophilicity, which can influence solubility, stability, and intermolecular interactions. For example, derivatives like 3-(ferrocenylmethylamino)benzonitrile (3FMAB) exhibit antioxidant properties , and benzonitrile-containing ligands (e.g., 5FB) interact with biological targets such as estrogen-related receptor alpha .

Properties

IUPAC Name

3-(4-tert-butylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVFGNZQHQXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602503
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-50-6
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192699-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylphenyl)benzonitrile can be achieved through several methods. One common approach involves the cyanation of 4-tert-butylbromobenzene using a suitable cyanating agent such as copper(I) cyanide. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-t-Butylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-t-Butylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-t-Butylphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(4-t-Butylphenyl)benzonitrile with analogous benzonitrile derivatives, focusing on structural features, synthesis, and functional properties.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (if reported) References
This compound 4-t-Butylphenyl at 3-position 251.34 (C₁₇H₁₇N) High purity (96%); research intermediate Not reported
4-[(4-Methoxyphenyl)thio]benzonitrile (3k) 4-Methoxyphenylthio at 4-position 259.34 (C₁₄H₁₁NOS) White solid; synthesized via nucleophilic substitution 90%
3-(Ferrocenylmethylamino)benzonitrile (3FMAB) Ferrocenylmethylamino at 3-position 335.22 (C₁₉H₁₈N₂Fe) Antioxidant activity; binds DPPH radicals Not reported
5FB (Ligand in PDB 3K6P) Trifluoromethyl, thiazolidinone 396.32 (C₁₈H₁₄F₃N₂O₃S) Binds to ERRα; hydrogen bonds with ARG 372 Not reported
3-(Pyridin-4-yloxy)benzonitrile Pyridinyloxy at 3-position 196.20 (C₁₂H₈N₂O) Discontinued commercial product Not reported
3-Chloro-4-(4-formylphenoxy)benzonitrile Chloro, formylphenoxy at 3,4-positions 257.67 (C₁₄H₈ClNO₂) Potential intermediate for drug synthesis Not reported

Key Comparative Insights

Steric and Electronic Effects :

  • The tert-butyl group in this compound enhances lipophilicity compared to smaller substituents like methoxy (3k) or pyridinyloxy (12). This property may improve membrane permeability in biological applications or modify crystallinity in materials science .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 5FB) increase electrophilicity, enhancing interactions with biological targets like ERRα .

Synthetic Accessibility :

  • 4-[(4-Methoxyphenyl)thio]benzonitrile (3k) achieves a high yield (90%) via straightforward nucleophilic substitution, whereas analogs like 3FMAB or 5FB likely require multi-step syntheses involving ferrocene coupling or heterocycle formation .

Functional Diversity: Antioxidant Activity: 3FMAB demonstrates radical-scavenging capabilities via electrostatic interactions with DPPH, unlike its isomer 2FMAB, which relies on chemical bonding . Biological Targeting: 5FB’s thiazolidinone moiety enables specific hydrogen bonding with ARG 372 in ERRα, a feature absent in simpler benzonitriles like this compound .

Commercial and Research Relevance :

  • While this compound remains a research intermediate, derivatives like 5FB and 3FMAB have advanced to biological studies, highlighting the importance of substituent-driven functionalization .

Biological Activity

3-(4-t-Butylphenyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with a t-butyl group attached to one of the phenyl rings. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism underlying this effect appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
PC-3 (Prostate Cancer)12.8G1 phase cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action in this context may involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. For instance, it may bind to proteins involved in cell signaling pathways, leading to alterations in gene expression related to apoptosis and cell proliferation.

Interaction with Molecular Targets

  • Apoptotic Pathways: The compound activates caspases, which are critical for the execution of apoptosis.
  • Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) has been observed, contributing to cell cycle arrest.

Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. Results indicated a significant reduction in tumor volume compared to controls, suggesting strong anticancer potential.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound, revealing that it effectively inhibited biofilm formation in Staphylococcus aureus. This study highlights its potential as a therapeutic agent against biofilm-associated infections.

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